N-3-Dibenzothienyl-2-dibenzothiophenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-3-Dibenzothienyl-2-dibenzothiophenamine is a complex organic compound with the molecular formula C24H15NS2 and a molecular weight of 381.51 g/mol . This compound is characterized by the presence of two dibenzothiophene units connected through an amine group. Dibenzothiophene is a sulfur-containing heterocyclic compound, which is known for its stability and unique electronic properties.
Vorbereitungsmethoden
The synthesis of N-3-Dibenzothienyl-2-dibenzothiophenamine typically involves the reaction of dibenzothiophene derivatives with appropriate amine precursors under controlled conditions. One common method involves the use of dibenzothiophene-3-amine and dibenzothiophene-2-amine as starting materials, which are reacted in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction parameters and scalability . These methods ensure consistent quality and cost-effectiveness for commercial applications.
Analyse Chemischer Reaktionen
N-3-Dibenzothienyl-2-dibenzothiophenamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of simpler amine derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-3-Dibenzothienyl-2-dibenzothiophenamine involves its interaction with molecular targets through various pathways. The compound’s amine group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function . Additionally, the sulfur atoms in the dibenzothiophene units can participate in redox reactions, affecting the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
N-3-Dibenzothienyl-2-dibenzothiophenamine can be compared with other similar compounds, such as dibenzothiophene and its derivatives.
Dibenzothiophene: This parent compound consists of two benzene rings fused to a central thiophene ring.
Dibenzothiophene Sulfoxide: An oxidized derivative of dibenzothiophene, which has applications in organic synthesis and as an intermediate in the production of other chemicals.
Dibenzothiophene Sulfone: Another oxidized form, which is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its dual dibenzothiophene structure connected through an amine group, which imparts distinct electronic and chemical properties .
Eigenschaften
Molekularformel |
C24H15NS2 |
---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
N-dibenzothiophen-2-yldibenzothiophen-3-amine |
InChI |
InChI=1S/C24H15NS2/c1-3-7-21-17(5-1)19-11-9-16(14-24(19)27-21)25-15-10-12-23-20(13-15)18-6-2-4-8-22(18)26-23/h1-14,25H |
InChI-Schlüssel |
WYNKGLXTQIPCMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)NC4=CC5=C(C=C4)SC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.